1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of fluorine and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 4-fluoroaniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:
Starting Materials: 4-Fluoroaniline and 4-Methoxyphenyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 25°C.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted phenyl urea derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea: Contains a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-3-[1-(4-hydroxyphenyl)ethyl]urea: Hydroxy group instead of methoxy.
Uniqueness: 1-(4-Fluorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea is unique due to the combination of fluorine and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11(12-3-9-15(21-2)10-4-12)18-16(20)19-14-7-5-13(17)6-8-14/h3-11H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQHYXTFSZDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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